molecular formula C22H18N4O3 B2541247 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide CAS No. 1170150-68-1

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide

Cat. No.: B2541247
CAS No.: 1170150-68-1
M. Wt: 386.411
InChI Key: ZABUTTRVFQPZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the pathogenesis and potential treatment strategies for neurodegenerative disorders. Its primary mechanism of action involves the potent inhibition of GSK-3β, a serine/threonine kinase implicated in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease . By modulating this pathway, the compound has been shown to reduce tau pathology and exhibit neuroprotective effects in cellular models . Beyond neuroscience, its research utility extends to oncology, as GSK-3β signaling plays a complex role in various cancer hallmarks, including proliferation, apoptosis, and the Wnt/β-catenin pathway. The unique furan- and naphthamide-containing structure of this pyrazolopyridinone derivative provides high selectivity, making it an invaluable compound for elucidating the diverse physiological and pathological functions of GSK-3β and for validating it as a therapeutic target in multiple disease contexts.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUTTRVFQPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Patent Compound 1 (EP 4 374 877 A2) Patent Compound 2 (EP 4 374 877 A2)
Core Structure Pyrazolo[3,4-b]pyridine Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine
Key Substituents - 4-(furan-2-yl)
- 1-methyl
- 6-oxo
- 3-(1-naphthamide)
- 2-(6-cyano-5-methylpyrimidin-4-yl)
- 4-(trifluoromethyl)phenyl
- Morpholin-4-ylethoxy group
- 2-(2-cyanopyridin-4-yl)
- 4-(trifluoromethyl)phenyl
- Morpholin-4-ylethoxy group
Pharmacophore Pyrazolo-pyridine + naphthamide Pyrrolo-pyridazine + trifluoromethylphenyl + morpholine ethoxy Pyrrolo-pyridazine + cyanopyridinyl + morpholine ethoxy
Hypothesized Target Kinases or GPCRs (based on core similarity) Likely kinases (morpholine and trifluoromethyl groups suggest kinase selectivity ) Kinases or epigenetic regulators (cyanopyridinyl may enhance ATP-binding pocket interactions )
Lipophilicity Moderate (furan and naphthamide balance polarity) High (trifluoromethyl and morpholine ethoxy enhance lipophilicity) Moderate (cyanopyridinyl may reduce lipophilicity compared to trifluoromethyl)
Metabolic Stability Furan may increase susceptibility to oxidation Morpholine ethoxy group could improve metabolic resistance Cyanopyridinyl may enhance stability via electron-withdrawing effects

Key Observations:

Core Structure Differences: The pyrazolo[3,4-b]pyridine core in the target compound is distinct from the pyrrolo[1,2-b]pyridazine in the patent compounds. Pyrazolo-pyridines may offer greater conformational flexibility for target engagement.

Substituent Effects: Furan vs. Trifluoromethyl/Cyano Groups: The furan in the target compound introduces polarity but lacks the electron-withdrawing effects of trifluoromethyl or cyano groups, which are critical for enhancing binding affinity in kinase inhibitors . Naphthamide vs. Morpholine Ethoxy: The 1-naphthamide’s bulky aromatic system may improve target selectivity but reduce solubility compared to the morpholine ethoxy group, which enhances aqueous solubility and membrane permeability .

Hypothetical Pharmacological Profiles: The patent compounds prioritize kinase inhibition via trifluoromethyl and morpholine groups, whereas the target compound’s naphthamide and furan could shift selectivity toward non-kinase targets (e.g., GPCRs or epigenetic enzymes).

Research Implications and Limitations

  • Data Gaps : Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are unavailable, necessitating reliance on structural analogies.
  • Synthetic Feasibility : The furan and naphthamide groups may pose challenges in large-scale synthesis compared to the patent compounds’ substituents.
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., cyano) or solubility-enhancing moieties (e.g., morpholine) could improve the target compound’s efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.